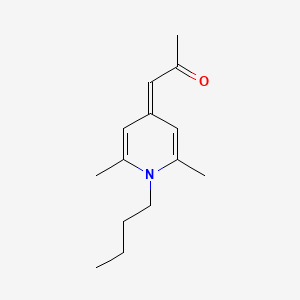
Benzene, 1-chloro-4-(1-chloroethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-chloro-4-(1-chloroethenyl)-, also known as 1-chloro-4-(1-chloroethenyl)benzene, is an organic compound with the molecular formula C8H6Cl2. This compound is a derivative of benzene, where one hydrogen atom is replaced by a 1-chloroethenyl group and another by a chlorine atom. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-(1-chloroethenyl)- can be achieved through several methods. One common method involves the chlorination of styrene, where styrene is reacted with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions. The reaction typically occurs at a temperature range of 50-70°C.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-chloro-4-(1-chloroethenyl)- often involves large-scale chlorination processes. These processes are carried out in reactors equipped with temperature and pressure control systems to ensure the efficient and safe production of the compound. The use of continuous flow reactors and advanced catalysts can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-chloro-4-(1-chloroethenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide ions or amines.
Addition Reactions: The 1-chloroethenyl group can undergo addition reactions with hydrogen or halogens, leading to the formation of saturated or dihalogenated products.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Addition Reactions: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) at elevated pressures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or neutral conditions.
Major Products Formed
Substitution: Formation of phenols or amines.
Addition: Formation of 1,2-dichloroethane or ethylbenzene.
Oxidation: Formation of epoxides or carboxylic acids.
Applications De Recherche Scientifique
Benzene, 1-chloro-4-(1-chloroethenyl)- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals and agrochemicals.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Benzene, 1-chloro-4-(1-chloroethenyl)- involves its interaction with nucleophiles and electrophiles. The compound’s chlorine atoms and 1-chloroethenyl group make it reactive towards nucleophilic attack, leading to substitution or addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-chloro-4-ethenyl-: Similar structure but lacks the second chlorine atom.
Benzene, 1-chloro-4-methyl-: Contains a methyl group instead of a 1-chloroethenyl group.
Benzene, 1-chloro-4-(trichloromethyl)-: Contains a trichloromethyl group instead of a 1-chloroethenyl group.
Uniqueness
Benzene, 1-chloro-4-(1-chloroethenyl)- is unique due to the presence of both a chlorine atom and a 1-chloroethenyl group, which confer distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications and industrial processes.
Propriétés
Numéro CAS |
51738-09-1 |
|---|---|
Formule moléculaire |
C8H6Cl2 |
Poids moléculaire |
173.04 g/mol |
Nom IUPAC |
1-chloro-4-(1-chloroethenyl)benzene |
InChI |
InChI=1S/C8H6Cl2/c1-6(9)7-2-4-8(10)5-3-7/h2-5H,1H2 |
Clé InChI |
VLEPDKZOJYVEMK-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


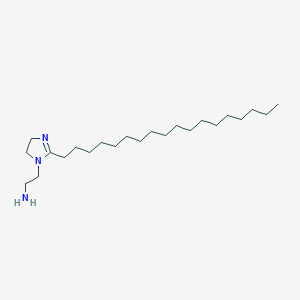
![1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane](/img/structure/B14650116.png)
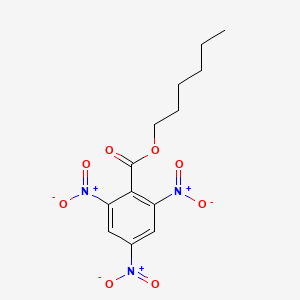
![4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate](/img/structure/B14650121.png)


![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14650135.png)
![6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14650143.png)

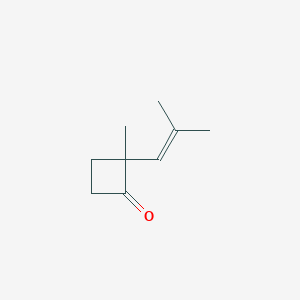
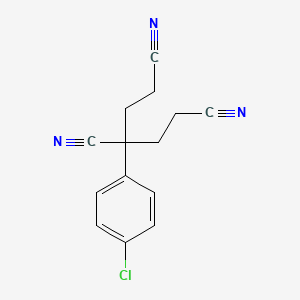

![2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one](/img/structure/B14650189.png)
